N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide is a chemical compound that belongs to the class of organic compounds known as acetamides. These compounds are characterized by the presence of an acetamide group, which consists of a carbonyl group attached to a nitrogen atom. The compound’s structure includes a phenyl ring substituted with two methyl groups, a pyrimidinyl ring substituted with two methyl groups, and a sulfanyl group linking the two rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide typically involves the following steps:
Formation of the Acetamide Group: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Substitution on the Phenyl and Pyrimidinyl Rings: The methyl groups on the phenyl and pyrimidinyl rings can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could potentially reduce the carbonyl group in the acetamide to an amine.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution on the phenyl or pyrimidinyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like thiols or amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving acetamides or sulfanyl groups.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The sulfanyl group may play a role in binding to metal ions or forming disulfide bonds, while the acetamide group could participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)acetamide: Lacks the sulfanyl and pyrimidinyl groups.
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide: Lacks the phenyl group.
N-(2,6-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)thio]acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.
Uniqueness
N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide is unique due to the combination of its phenyl, pyrimidinyl, and sulfanyl groups, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
350024-85-0 |
---|---|
Molecular Formula |
C16H19N3OS |
Molecular Weight |
301.4g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H19N3OS/c1-10-6-5-7-11(2)15(10)19-14(20)9-21-16-17-12(3)8-13(4)18-16/h5-8H,9H2,1-4H3,(H,19,20) |
InChI Key |
DAOQMLFNHWKKCM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=CC(=N2)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=CC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.